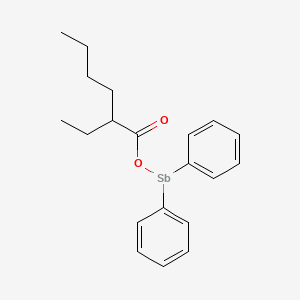
Diphenylantimony 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of [(2-Ethylhexanoyl)oxy]diphenylstibine typically involves the reaction of diphenylstibine with 2-ethylhexanoic acid. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[(2-Ethylhexanoyl)oxy]diphenylstibine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to form diphenylstibine and 2-ethylhexanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(2-Ethylhexanoyl)oxy]diphenylstibine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Ethylhexanoyl)oxy]diphenylstibine involves its interaction with molecular targets such as enzymes and receptors. The ester group allows it to form stable complexes with these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[(2-Ethylhexanoyl)oxy]diphenylstibine can be compared with other similar compounds such as:
Diphenylstibine: Lacks the ester group, making it less reactive in certain chemical reactions.
Triphenylstibine: Contains an additional phenyl group, which alters its chemical properties and reactivity.
Antimony trioxide: A simpler antimony compound with different applications and properties.
The uniqueness of [(2-Ethylhexanoyl)oxy]diphenylstibine lies in its ester group, which provides additional reactivity and potential for forming stable complexes with various molecular targets .
Eigenschaften
CAS-Nummer |
5035-58-5 |
|---|---|
Molekularformel |
C20H25O2Sb |
Molekulargewicht |
419.2 g/mol |
IUPAC-Name |
diphenylstibanyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2C6H5.Sb/c1-3-5-6-7(4-2)8(9)10;2*1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);2*1-5H;/q;;;+1/p-1 |
InChI-Schlüssel |
VDTQBQDVHSDDLY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


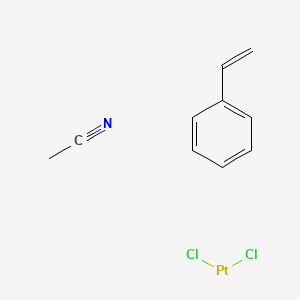
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
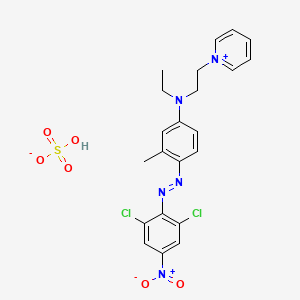
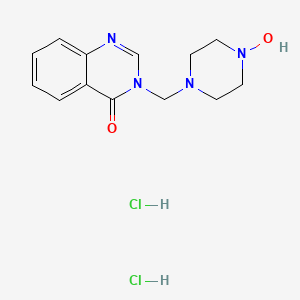
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
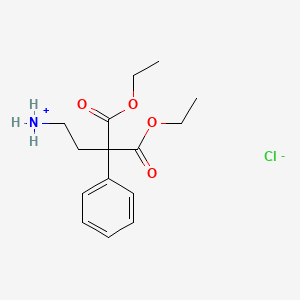
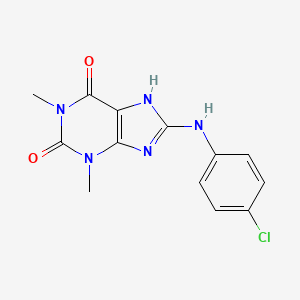
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
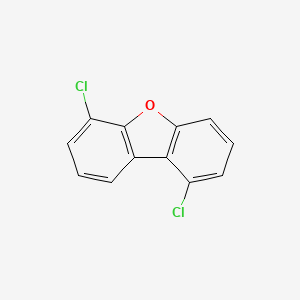
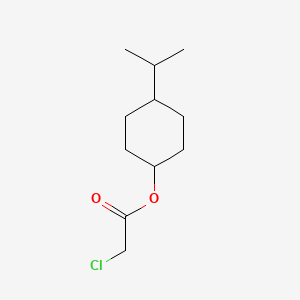

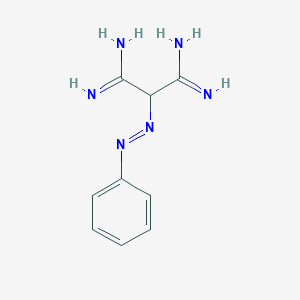

![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
